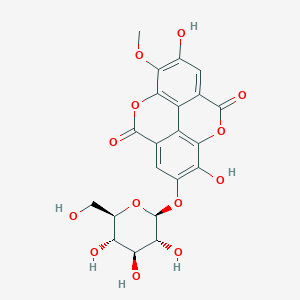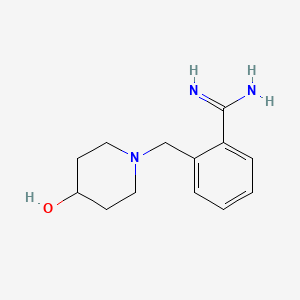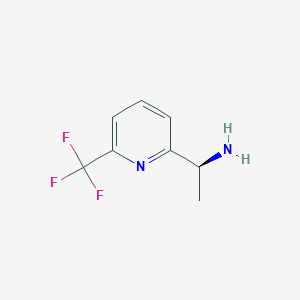![molecular formula C15H23BO4 B12092964 tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)
tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le tétrahydro-3-[5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran est un composé organique complexe appartenant à la classe des composés hétérocycliques. Il présente un cycle tétrahydropyranne fusionné à un cycle furanne, qui est en outre substitué par un groupe dioxaborolane. Ce composé est d’un intérêt considérable en synthèse organique et en chimie médicinale en raison de ses propriétés structurales et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du tétrahydro-3-[5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran implique généralement des réactions organiques en plusieurs étapesLes conditions réactionnelles nécessitent souvent l’utilisation de catalyseurs et de contrôles de température spécifiques pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle, y compris des réacteurs à écoulement continu et des systèmes de synthèse automatisés. Ces méthodes permettent une production efficace et évolutive du composé tout en maintenant des mesures de contrôle qualité strictes .
Analyse Des Réactions Chimiques
Types de réactions
Le tétrahydro-3-[5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Le groupe dioxaborolane peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers catalyseurs pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés fonctionnalisés .
Applications De Recherche Scientifique
Chimie
En chimie, le tétrahydro-3-[5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran est utilisé comme brique élémentaire pour la synthèse de molécules plus complexes. Sa structure unique permet la création de bibliothèques chimiques diverses pour la découverte et le développement de médicaments .
Biologie
En recherche biologique, ce composé est utilisé dans l’étude des mécanismes enzymatiques et des interactions. Sa capacité à former des complexes stables avec des molécules biologiques en fait un outil précieux pour sonder les voies biochimiques .
Médecine
En chimie médicinale, le tétrahydro-3-[5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran est étudié pour ses propriétés thérapeutiques potentielles. Il sert de précurseur au développement de nouveaux produits pharmaceutiques ciblant diverses maladies .
Industrie
Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques et de matériaux spécialisés. Sa réactivité et sa stabilité le rendent approprié pour des applications en synthèse de polymères et en science des matériaux .
Mécanisme D'action
Le mécanisme d’action du tétrahydro-3-[5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran implique son interaction avec des cibles moléculaires spécifiques. Le groupe dioxaborolane peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, modulant ainsi leur activité. Cette interaction peut affecter diverses voies biochimiques, conduisant aux effets observés du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
1-(Tétrahydropyran-2-yl)-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyrazole : Ce composé partage un groupe dioxaborolane similaire, mais diffère par la structure du cycle hétérocyclique.
4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline : Un autre composé avec le groupe dioxaborolane, mais avec un fragment aniline au lieu des cycles furanne et pyranne.
Unicité
Le tétrahydro-3-[5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran est unique en raison de sa combinaison de cycles tétrahydropyranne et furanne avec le groupe dioxaborolane. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C15H23BO4 |
|---|---|
Poids moléculaire |
278.15 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[5-(oxan-3-yl)furan-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)13-8-7-12(18-13)11-6-5-9-17-10-11/h7-8,11H,5-6,9-10H2,1-4H3 |
Clé InChI |
MFIAYEVENGCDLL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3CCCOC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
![2-[4-(Difluoromethoxy)phenyl]pyrrolidine](/img/structure/B12092884.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)



![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)


![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)
![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)
![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)


